1-(2-Sulfanylidenepiperidin-1-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Sulfanylidenepiperidin-1-YL)ethanone, commonly known as SP, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. SP is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of SP is not fully understood. However, it has been suggested that SP exerts its effects through the regulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. SP has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. SP has also been shown to inhibit the activation of MAPK, which is a signaling pathway that regulates cell proliferation, differentiation, and survival. Additionally, SP has been shown to activate the PI3K/Akt pathway, which is a signaling pathway that regulates cell growth, survival, and metabolism.
Biochemische Und Physiologische Effekte
SP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). SP has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, SP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
SP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, there are also some limitations to using SP in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential therapeutic benefits have not been fully explored, which limits its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of SP. One direction is to explore its potential therapeutic benefits in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to further elucidate its mechanism of action, which will help to identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method of SP, which will help to improve its yield and purity. Finally, future studies could explore the use of SP in combination with other drugs, which may enhance its therapeutic efficacy.
Synthesemethoden
SP can be synthesized using various methods, including the reaction between piperidin-1-yl-acetone and thiourea, and the reaction between piperidin-1-yl-acetone and hydrogen sulfide. The former method involves the reaction between piperidin-1-yl-acetone and thiourea in the presence of ethanol and sodium hydroxide. The reaction proceeds at room temperature for 24 hours, and the resulting product is purified using column chromatography. The latter method involves the reaction between piperidin-1-yl-acetone and hydrogen sulfide in the presence of sodium hydroxide. The reaction proceeds at room temperature for 12 hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
SP has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. SP has been studied in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, SP has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease, SP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In cancer, SP has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
121003-23-4 |
---|---|
Produktname |
1-(2-Sulfanylidenepiperidin-1-YL)ethanone |
Molekularformel |
C7H11NOS |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
1-(2-sulfanylidenepiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 |
InChI-Schlüssel |
RLJLZIIKOQLQMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1=S |
Kanonische SMILES |
CC(=O)N1CCCCC1=S |
Synonyme |
2-Piperidinethione, 1-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.